

Data Presentation: Photophysical and Chemical Properties

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Compound of Interest		
Compound Name:	6-FAM-PEG3-Azide	
Cat. No.:	B3028949	Get Quote

The selection of a fluorescent dye is fundamentally guided by its spectral characteristics, brightness, and chemical properties. The following table summarizes the key quantitative data for 6-FAM and Cy3 azides.

Property	6-FAM Azide	Cy3 Azide
Excitation Maximum (λex)	~493-496 nm[1][2][3]	~553-555 nm[4][5]
Emission Maximum (λem)	~516-520 nm	~569-570 nm
Extinction Coefficient (ε)	~75,000 - 83,000 cm ⁻¹ M ⁻¹	~150,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	~0.9 - 0.93	~0.15 - 0.31
Molecular Weight	~458.43 g/mol	~539.75 g/mol (free cation), ~575.20 g/mol
Color	Yellow to orange solid	Red/pink solid
Solubility	Soluble in DMSO, DMF, MeOH	Soluble in Water, DMSO, DMF
Spectrally Similar Dyes	FITC, Alexa Fluor 488, DyLight 488	Alexa Fluor 555, ATTO™ 555, DyLight 549

Key Insights from the Data:

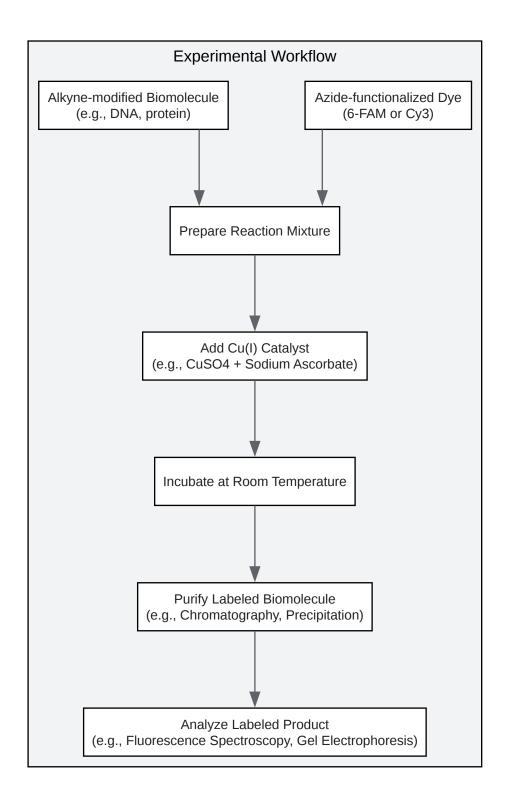


- Spectral Range: 6-FAM azide operates in the green spectrum, making it compatible with standard FITC filter sets. In contrast, Cy3 azide is a red fluorescent probe, suitable for detection in the red channel.
- Brightness: While 6-FAM azide exhibits a significantly higher quantum yield, Cy3 azide has a
 much larger extinction coefficient, which also contributes to its brightness. The overall
 brightness in a specific application will depend on the experimental conditions.
- pH Sensitivity: It is important to note that the fluorescence of fluorescein derivatives like 6-FAM can be pH-dependent, with decreased fluorescence below pH 7. Cy3 fluorescence is generally stable over a wider pH range of 4 to 10.

Mandatory Visualization

To aid in understanding the experimental process and the chemical differences between the two dyes, the following diagrams are provided.

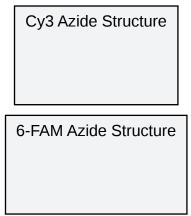




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A generalized workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).





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Chemical structures of 6-FAM azide and Cy3 azide.

Experimental Protocols

The following provides a generalized protocol for labeling an alkyne-modified biomolecule with either 6-FAM or Cy3 azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".

Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)
- 6-FAM azide or Cy3 azide
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent for dissolving the azide dye (e.g., DMSO or DMF)
- Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, ethanol precipitation)



Protocol:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
 - Dissolve the 6-FAM or Cy3 azide in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in nuclease-free water.
 - o (Optional) Prepare a 50 mM stock solution of THPTA in nuclease-free water.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of the 6-FAM or Cy3 azide stock solution.
 - Add the reaction buffer to achieve the desired final concentration of the biomolecule.
 - (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM and mix gently.
 - To initiate the click reaction, add CuSO₄ to a final concentration of 0.1-1 mM, followed by the addition of sodium ascorbate to a final concentration of 1-5 mM. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
 - Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
- Purification of the Labeled Biomolecule:
 - Following incubation, purify the labeled biomolecule from unreacted dye and catalyst components.
 - For proteins, size-exclusion chromatography (e.g., Sephadex G-25) is a common method.
 - For DNA/RNA, ethanol precipitation can be effective.



- Analysis and Quantification:
 - Confirm successful labeling by measuring the absorbance and fluorescence of the purified product.
 - The degree of labeling (DOL) can be calculated by measuring the absorbance at 260 nm (for nucleic acids) or 280 nm (for proteins) and the absorbance maximum of the dye (495 nm for 6-FAM, 555 nm for Cy3).

Concluding Remarks

Both 6-FAM and Cy3 azides are highly effective fluorescent probes for the labeling of biomolecules via click chemistry. The choice between them should be guided by the specific instrumentation available and the experimental design. For applications requiring a green fluorescent label and compatibility with common FITC filter sets, 6-FAM azide is an excellent option due to its high quantum yield. For experiments necessitating a red-shifted fluorophore to avoid autofluorescence or for multiplexing with green dyes, Cy3 azide is a robust choice with a high extinction coefficient. Careful consideration of the photophysical properties and optimization of the labeling protocol are crucial for achieving sensitive and reliable results in your research.

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